molecular formula C23H18O3 B12565196 (Anthracen-9-YL)methyl 4-methoxybenzoate CAS No. 200135-02-0

(Anthracen-9-YL)methyl 4-methoxybenzoate

Cat. No.: B12565196
CAS No.: 200135-02-0
M. Wt: 342.4 g/mol
InChI Key: LTNUSGTUWFYEKO-UHFFFAOYSA-N
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Description

(Anthracen-9-YL)methyl 4-methoxybenzoate is an organic compound that combines the structural features of anthracene and methoxybenzoate Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while methoxybenzoate is a derivative of benzoic acid with a methoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)methyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with (Anthracen-9-YL)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group on the benzoate ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: (Anthracen-9-YL)methyl 4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(Anthracen-9-YL)methyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (Anthracen-9-YL)methyl 4-methoxybenzoate largely depends on its application. In organic electronics, its photophysical properties, such as fluorescence and charge transport, are crucial. The anthracene moiety facilitates π-π stacking interactions, which are essential for the formation of conductive pathways in materials. In biological systems, the compound’s aromatic structure allows it to interact with various biomolecules through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

    Anthracene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.

    4-Methoxybenzoic Acid: Shares the methoxybenzoate moiety but lacks the anthracene structure.

    Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another compound combining anthracene and methoxybenzoate features, used in different applications.

Uniqueness: (Anthracen-9-YL)methyl 4-methoxybenzoate is unique due to its combination of anthracene and methoxybenzoate, providing a balance of photophysical properties and chemical reactivity. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.

Properties

CAS No.

200135-02-0

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

anthracen-9-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C23H18O3/c1-25-19-12-10-16(11-13-19)23(24)26-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3

InChI Key

LTNUSGTUWFYEKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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